6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one
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Overview
Description
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is a complex organic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a benzene ring fused to a diazocine ring system The presence of a phenyl group and a methano bridge further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the desired benzodiazocine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Phenyl-3,4-dihydro-2H-1,4-methano-1,5-benzodiazocin-2-one is unique due to its specific structural features, such as the methano bridge and the fused benzodiazocine ring system.
Properties
CAS No. |
64995-03-5 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
8-phenyl-1,9-diazatricyclo[8.2.1.02,7]trideca-2,4,6,8-tetraen-12-one |
InChI |
InChI=1S/C17H14N2O/c20-16-10-13-11-19(16)15-9-5-4-8-14(15)17(18-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
NIOMFKONZNWZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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